molecular formula C8H10ClN3O B13683579 1-(2-Chloro-5-methoxyphenyl)guanidine

1-(2-Chloro-5-methoxyphenyl)guanidine

Cat. No.: B13683579
M. Wt: 199.64 g/mol
InChI Key: OANZCZYLNDTLOZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methoxyphenyl)guanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their diverse biological activities and are often used in pharmaceuticals and biochemical research. The compound features a guanidine group attached to a benzene ring substituted with chlorine and methoxy groups.

Preparation Methods

The synthesis of 1-(2-Chloro-5-methoxyphenyl)guanidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-5-methoxyaniline with cyanamide under acidic conditions to form the guanidine derivative. Another approach uses N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce N,N’-disubstituted guanidines . Industrial production methods often involve the use of commercially available guanylating reagents like di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .

Chemical Reactions Analysis

1-(2-Chloro-5-methoxyphenyl)guanidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like acetonitrile or ethanol, and catalysts such as transition metal complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methoxyphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This action is mediated through its binding to specific molecular targets, leading to various physiological effects.

Comparison with Similar Compounds

1-(2-Chloro-5-methoxyphenyl)guanidine can be compared with other guanidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

2-(2-chloro-5-methoxyphenyl)guanidine

InChI

InChI=1S/C8H10ClN3O/c1-13-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

OANZCZYLNDTLOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N=C(N)N

Origin of Product

United States

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